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Compound of Interest

Compound Name: BMS-986142

Cat. No.: B606288 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of BMS-986142's cross-reactivity with other kinases, supported by

experimental data. BMS-986142 is a potent and highly selective reversible inhibitor of Bruton's

tyrosine kinase (BTK), a key enzyme in various signaling pathways involved in autoimmune

diseases.[1][2][3]

Kinase Selectivity Profile
BMS-986142 demonstrates high selectivity for its primary target, BTK. In a comprehensive

screen against a panel of 384 kinases, only a handful of other kinases were inhibited with less

than 100-fold selectivity relative to BTK.[1][4] The majority of these are members of the Tec

family of kinases, to which BTK also belongs.[1][3]

The following table summarizes the inhibitory activity of BMS-986142 against its primary target

and key off-target kinases.
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Kinase Family IC50 (nM)
Selectivity vs. BTK
(Fold)

BTK Tec 0.5 1

TEC Tec 10 20

ITK Tec 15 30

BLK Src 23 46

TXK Tec 28 56

BMX Tec 32 64

LCK Src 71 142

SRC Src 1100 2200

Data compiled from multiple sources.[3]

Experimental Protocols
Kinase Inhibition Assay (Biochemical)

The cross-reactivity of BMS-986142 was evaluated using a biochemical kinase assay panel. A

summary of the likely methodology is as follows:

Platform: The kinase selectivity profiling was conducted using the DiscoveRx

KINOMEscan™ platform (formerly Ambit Biosciences).[1] This method is based on a

competitive binding assay that quantitatively measures the ability of a compound to displace

a ligand from the active site of a kinase.

Principle: The assay measures the amount of kinase that is captured on a solid support in

the presence of the test compound (BMS-986142) and a known, immobilized ligand. The

amount of captured kinase is then quantified, typically using a DNA-tagged kinase and

quantitative PCR (qPCR).

Procedure (Generalized):
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A panel of recombinant human kinases is used.

Each kinase is incubated with a proprietary, immobilized, active-site directed ligand.

BMS-986142 is added at a fixed concentration (e.g., 1000 nM) to compete with the

immobilized ligand for binding to the kinase.[1]

The amount of kinase bound to the solid support is measured. A lower amount of bound

kinase indicates stronger competition by the test compound.

For kinases showing significant inhibition, a dose-response curve is generated by testing a

range of BMS-986142 concentrations to determine the half-maximal inhibitory

concentration (IC50).

Data Analysis: The IC50 values are calculated using non-linear regression analysis. These

values represent the concentration of BMS-986142 required to inhibit 50% of the kinase's

activity in the assay.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of BTK and a typical workflow

for assessing kinase cross-reactivity.
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Caption: BTK Signaling Pathway Inhibition by BMS-986142.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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